molecular formula C11H19NO5 B13633105 (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid

(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid

Cat. No.: B13633105
M. Wt: 245.27 g/mol
InChI Key: YETZLQBPPWVQQU-JGVFFNPUSA-N
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Description

(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid is a chiral morpholine derivative characterized by a six-membered morpholine ring containing an oxygen atom, a tert-butoxycarbonyl (Boc) protecting group at position 4, a methyl substituent at position 6, and a carboxylic acid group at position 2. The Boc group serves to protect the nitrogen atom during synthetic processes, enhancing stability and solubility in organic solvents . The stereochemistry (3R,6S) is critical for its conformational behavior and interactions in biological or catalytic systems. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or peptidomimetics.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(3R,6S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-7-5-12(8(6-16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1

InChI Key

YETZLQBPPWVQQU-JGVFFNPUSA-N

Isomeric SMILES

C[C@H]1CN([C@H](CO1)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Boc protection and hydrogenation processes. The use of continuous flow reactors and automated purification systems enhances the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced morpholine compounds, and substituted morpholine derivatives .

Scientific Research Applications

(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric hindrance, protecting the nitrogen atom during reactions. This protection allows for selective reactions at other sites on the molecule. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with two analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Substituents Stereochemistry Functional Groups
(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid C11H19NO5 261.27 Morpholine Boc (position 4), methyl (position 6) (3R,6S) Carboxylic acid, ether, Boc
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid C17H23NO4 305.37 Piperidine Boc (position 1), phenyl (position 4) (3S,4R) Carboxylic acid, Boc
C23H27NO4 (benzyl-substituted morpholine) C23H27NO4 381.47 Morpholine Benzyl, phenyl, methoxy Undisclosed Methoxy, aromatic substituents
Key Observations:

Ring Type : Morpholine (oxygen-containing) vs. piperidine (all-carbon) alters polarity and hydrogen-bonding capacity. The oxygen in morpholine increases hydrophilicity compared to piperidine derivatives .

Substituents :

  • The Boc group in both the target compound and the piperidine analog enhances solubility but may sterically hinder interactions in biological systems.
  • The methyl group in the target compound improves lipophilicity, favoring membrane permeability, whereas the phenyl group in the piperidine analog introduces aromatic π-π interactions but reduces aqueous solubility .

Stereochemistry : The (3R,6S) configuration in the target compound vs. (3S,4R) in the piperidine analog leads to distinct spatial arrangements, affecting binding affinities and enantioselectivity.

Crystallographic Behavior
  • The target compound’s stereochemistry is confirmed using SHELX software (e.g., SHELXL for refinement) and Flack parameters to resolve enantiomorphic ambiguities .
  • The piperidine analog’s crystal structure (space group 2a) shows distinct lattice parameters compared to morpholine derivatives, influenced by phenyl group bulkiness .

Biological Activity

Introduction

(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid is a morpholine derivative with significant implications in medicinal chemistry. The unique structural features of this compound, such as the tert-butoxycarbonyl protecting group and the carboxylic acid functionality, contribute to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C11_{11}H19_{19}NO3_{3}
  • CAS Number : 2381666-08-4

Structural Features

FeatureDescription
Morpholine DerivativeContains a cyclic amine structure
Tert-butoxycarbonyl GroupCommonly used as a protecting group for amines
Carboxylic Acid FunctionalityEnhances solubility and biological interactions

Antimicrobial Properties

Research indicates that morpholine derivatives exhibit a range of biological activities, particularly antimicrobial effects. For instance, compounds structurally similar to (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid have shown potent antibacterial properties against various strains of bacteria.

Case Study: Antibacterial Efficacy

A study evaluating dual inhibitors of bacterial topoisomerases demonstrated that compounds with similar structural motifs displayed minimal inhibitory concentrations (MICs) against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. For example, compound 7a from the study exhibited MICs ranging from <0.03125 to 0.25 μg/mL against certain Gram-positive bacteria .

Predictive Models for Biological Activity

Utilizing computational models such as PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities of (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid based on its structural characteristics. These models can predict various pharmacological effects and help identify potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for elucidating the biological activity of this compound. The presence of specific functional groups influences its reactivity and interaction with biological targets.

Key Findings from SAR Studies

  • Functional Groups : The tert-butoxycarbonyl group enhances stability and solubility.
  • Methyl Substitution : The 6-methyl group may influence binding affinity to target enzymes or receptors.
  • Carboxylic Acid : This functionality is often associated with increased bioactivity due to potential interactions with biological macromolecules.

Synthesis and Modifications

The synthesis of (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid can be achieved through various organic chemistry techniques tailored to introduce specific functional groups while maintaining the integrity of the morpholine structure.

Synthetic Routes

MethodologyDescription
Protecting Group StrategiesUse of tert-butoxycarbonyl for amine protection
Functionalization TechniquesModification at the 3 and 6 positions

These synthetic strategies allow for the creation of derivatives with enhanced or altered biological activities.

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